molecular formula C12H17NO B8731872 n-(2-Butylphenyl)acetamide CAS No. 6971-78-4

n-(2-Butylphenyl)acetamide

Cat. No. B8731872
M. Wt: 191.27 g/mol
InChI Key: IOLJTPKVYRSEHU-UHFFFAOYSA-N
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Patent
US04886800

Procedure details

A suspension of 10% (w/w) palladium on carbon (7.8 g, wet with an additional 50% by weight of water) in absolute ethanol (625 ml) containing N-[2-(1-hydroxybutyl)phenyl]acetamide (156 g) was prepared, and concentrated hydrochloric acid (3.2 ml) was added. The mixture was shaken under a positive pressure of about 345,000 Pascals (50 pounds per square inch gauge reading) of hydrogen gas. When hydrogen uptake had ceased (in about 24 hours), the mixture was filtered through diatomaceous earth, and the filtrate was concentrated at reduced pressure to afford 135.3 grams (94% yield) of the title compound as a white solid, m.p. 96.5°-99.5°. This material was used in step (f) without further purification.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-[2-(1-hydroxybutyl)phenyl]acetamide
Quantity
156 g
Type
reactant
Reaction Step One
Quantity
625 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Yield
94%

Identifiers

REACTION_CXSMILES
O.O[CH:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH:13][C:14](=[O:16])[CH3:15])[CH2:4][CH2:5][CH3:6].Cl.[H][H]>[Pd].C(O)C>[CH2:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[NH:13][C:14](=[O:16])[CH3:15])[CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
N-[2-(1-hydroxybutyl)phenyl]acetamide
Quantity
156 g
Type
reactant
Smiles
OC(CCC)C1=C(C=CC=C1)NC(C)=O
Name
Quantity
625 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3.2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
(in about 24 hours)
Duration
24 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through diatomaceous earth
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated at reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=C(C=CC=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 135.3 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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